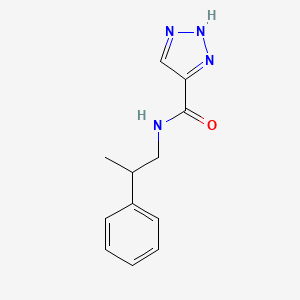
N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound. Its structure would likely include a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a phenylpropyl group (a six-carbon aromatic ring attached to a three-carbon chain) .
Molecular Structure Analysis
The molecular structure analysis would depend on the exact arrangement of the atoms and bonds in the molecule. Tools like NMR spectroscopy, X-ray crystallography, or computational chemistry might be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present in the molecule. The triazole ring, for example, might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, similar compounds have certain density, boiling point, vapor pressure, and other properties .Applications De Recherche Scientifique
Synthesis and Antidiabetic Potential
One significant application lies in the synthesis of 1,2,4-triazole derivatives, which have shown versatile biological activities. For instance, 3-C-glucopyranosyl-5-substituted-1,2,4-triazoles are efficient inhibitors of glycogen phosphorylase, suggesting potential antidiabetic applications. These compounds were synthesized through oxidative ring closures of N1-alkylidene carboxamidrazones, demonstrating the chemical's utility in creating compounds with significant biological relevance (Szőcs et al., 2015).
Catalysis in Organic Synthesis
In the realm of organic synthesis, the compound plays a role in facilitating the synthesis of oxazoles, showcasing its utility in catalyzing intramolecular cyclization processes. This capacity for catalyzing reactions underscores its importance in the synthesis of complex organic molecules with potential pharmaceutical applications (Kumar et al., 2012).
Antiproliferative Activity
Research into substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has highlighted the antiproliferative activity of certain derivatives, suggesting the potential for cancer treatment applications. The detailed synthesis and evaluation against various cancer cell lines provide a foundation for further exploration of these compounds in oncological research (Maggio et al., 2011).
PARP Inhibition for Cancer Therapy
The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a novel poly(ADP-ribose)polymerase (PARP) inhibitor showcases the compound's potential in treating BRCA-1 and -2 mutant tumors. This research exemplifies the compound's role in the development of targeted cancer therapies, with MK-4827 advancing to clinical trials (Jones et al., 2009).
Antitumor and Antimicrobial Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates remarkable antiavian influenza virus activity. This research expands the potential applications of the compound to include antiviral and antimicrobial domains, offering a promising avenue for the development of new treatments against infectious diseases (Hebishy et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-phenylpropyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(10-5-3-2-4-6-10)7-13-12(17)11-8-14-16-15-11/h2-6,8-9H,7H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUQDDTXCTFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NNN=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)
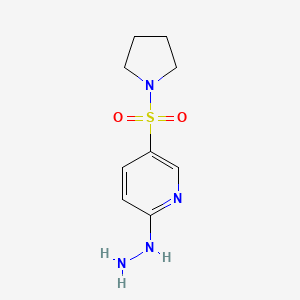

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)
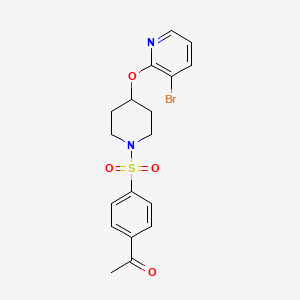
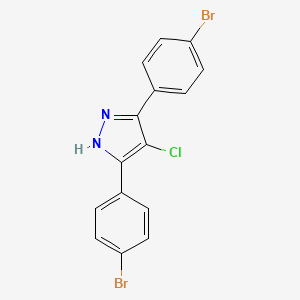
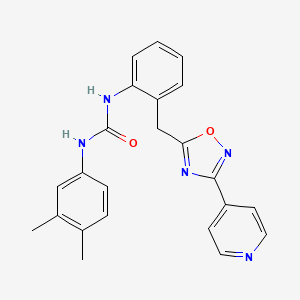

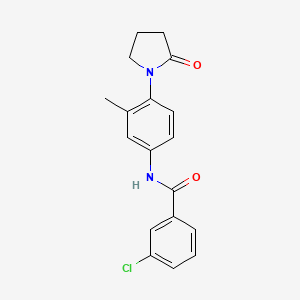
![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)
![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)